

# An In-depth Technical Guide to the Physical and Chemical Properties of Cryptofolione

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## Compound of Interest

Compound Name: *Cryptofolione*

Cat. No.: *B1630950*

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## Introduction

**Cryptofolione** is a naturally occurring  $\delta$ -lactone belonging to the styryllactone class of compounds. First isolated from plants of the *Cryptocarya* genus, such as *Cryptocarya alba* and *Cryptocarya latifolia*, and also found in *Cinnamomum tiliaceum*, this phenolic compound has garnered interest within the scientific community for its potential biological activities.[1][2][3] Preliminary studies have indicated its efficacy against protozoan parasites, specifically *Trypanosoma cruzi*, the causative agent of Chagas disease, and *Leishmania* species.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of **Cryptofolione**, detailed experimental protocols for its study, and an exploration of its potential mechanisms of action and effects on cellular signaling pathways based on current research and data from structurally related compounds.

## Physical and Chemical Properties

While extensive experimental data for some physical properties of **Cryptofolione** are not readily available in the public domain, a combination of reported data and computationally predicted properties provides a solid foundation for its characterization.

## General and Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>19</sub> H <sub>22</sub> O <sub>4</sub>	[4]
Molecular Weight	314.38 g/mol	[4]
CAS Number	160098-78-2	[1]
Appearance	Not explicitly reported, likely a solid at room temperature.	
XLogP3-AA	2.7	[4]
Hydrogen Bond Donors	2	[4]
Hydrogen Bond Acceptors	4	[4]
Topological Polar Surface Area	66.8 Å <sup>2</sup>	[4]
Rotatable Bond Count	7	[4]

## Solubility

Experimental quantitative solubility data for **Cryptofolione** is limited. However, it is reported to have low water solubility (e.g., < 1 mg/mL).[1] For experimental purposes, it is often dissolved in organic solvents such as dimethyl sulfoxide (DMSO) and then further diluted in aqueous media or prepared as a suspension.[1]

## Spectroscopic Data

The structural elucidation of **Cryptofolione** has been primarily achieved through NMR spectroscopy. The following tables summarize the reported <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts.

### <sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.20-7.40	m	Phenyl protons	
6.89	ddd	15.0, 9.0, 6.0	H-3
6.62	d	16.0	H-8'
6.20	dd	16.0, 1.5	H-7'
6.03	dd	10.0, 3.0	H-2
4.80	m	H-6	
4.25	m	H-4'	
3.85	m	H-6'	
2.45	m	H-4a	
2.30	m	H-4b	
1.70	m	H-5'a	
1.60	m	H-5'b	

<sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
164.2	C-1
145.8	C-3
136.7	C-1'
131.5	C-8'
129.8	C-7'
128.6	Phenyl C-3', C-5'
127.8	Phenyl C-4'
126.6	Phenyl C-2', C-6'
121.3	C-2
77.5	C-6
71.0	C-6'
68.9	C-4'
42.5	C-5'
30.1	C-4
29.7	C-5

High-resolution mass spectrometry is a key tool for confirming the molecular formula of **Cryptofolione**.

Ion	m/z
[M+H] <sup>+</sup>	315.1596
[M+Na] <sup>+</sup>	337.1416

Further fragmentation analysis would be required to detail the full mass spectrum.

A detailed experimental IR spectrum for **Cryptofolione** is not readily available. However, based on its functional groups, the following characteristic absorption bands can be predicted:

Wavenumber (cm <sup>-1</sup> )	Functional Group
~3400 (broad)	O-H (hydroxyl groups)
~3050	C-H (aromatic)
~2950-2850	C-H (aliphatic)
~1720 (strong)	C=O ( $\delta$ -lactone)
~1650	C=C (alkene)
~1600, 1490, 1450	C=C (aromatic ring)
~1250	C-O (lactone)
~1050	C-O (alcohol)

## Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of **Cryptofolione**.

### Isolation of Cryptofolione from *Cryptocarya alba*

This protocol is a generalized procedure based on methods for isolating natural products from plant materials.

- Extraction:
  - Air-dried and powdered fruits of *Cryptocarya alba* are exhaustively extracted with methanol (MeOH) at room temperature.
  - The methanolic extract is concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning:

- The crude extract is suspended in a water/methanol mixture (e.g., 9:1 v/v) and partitioned successively with n-hexane, dichloromethane ( $\text{CH}_2\text{Cl}_2$ ), and ethyl acetate (EtOAc).
- The  $\text{CH}_2\text{Cl}_2$  fraction, typically containing compounds of intermediate polarity like **Cryptofolione**, is collected.
- Chromatographic Separation:
  - The  $\text{CH}_2\text{Cl}_2$  fraction is subjected to column chromatography on silica gel.
  - A gradient elution system is employed, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 100% hexane to 100% EtOAc).
  - Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:EtOAc 7:3) and visualized under UV light and/or with a staining reagent (e.g., vanillin-sulfuric acid).
  - Fractions containing the compound of interest are pooled.
- Purification:
  - The pooled fractions are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a mobile phase such as a methanol/water or acetonitrile/water gradient to yield pure **Cryptofolione**.

## Trypanocidal Activity Assay against *Trypanosoma cruzi*

This protocol outlines a method to assess the in vitro activity of **Cryptofolione** against the trypomastigote form of *T. cruzi*.

- Parasite Culture:
  - *T. cruzi* trypomastigotes are obtained from the supernatant of previously infected L6 myoblasts.
- Assay Preparation:
  - **Cryptofolione** is dissolved in DMSO to prepare a stock solution (e.g., 10 mg/mL).

- Serial dilutions of the stock solution are made in the appropriate culture medium to achieve the desired final concentrations.
- Incubation:
  - In a 96-well microplate,  $1 \times 10^5$  trypomastigotes per well are incubated with varying concentrations of **Cryptofolione**.
  - Control wells containing parasites with DMSO (vehicle control) and a reference drug (e.g., nifurtimox or benznidazole) are included.
  - The plate is incubated at 37°C in a 5% CO<sub>2</sub> atmosphere for 24 hours.
- Quantification of Parasite Viability:
  - After incubation, the number of motile trypomastigotes in each well is counted using a hemocytometer under a light microscope.
  - Alternatively, a colorimetric assay using a metabolic indicator like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) can be employed.
- Data Analysis:
  - The percentage of parasite lysis or inhibition is calculated relative to the vehicle control.
  - The IC<sub>50</sub> (half-maximal inhibitory concentration) value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

## Cytotoxicity Assay in Mammalian Cells

This protocol describes a standard MTT assay to evaluate the cytotoxicity of **Cryptofolione** against a mammalian cell line (e.g., macrophages or a cancer cell line).

- Cell Culture:
  - The chosen mammalian cell line is cultured in the appropriate medium supplemented with fetal bovine serum and antibiotics.

- Assay Preparation:
  - Cells are seeded in a 96-well plate at a density of approximately  $1 \times 10^4$  cells per well and allowed to adhere overnight.
  - Serial dilutions of **Cryptofolione** are prepared from a DMSO stock solution.
- Treatment:
  - The culture medium is replaced with fresh medium containing the different concentrations of **Cryptofolione**.
  - Control wells with vehicle (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin) are included.
  - The plate is incubated for 24 to 72 hours at 37°C in a 5% CO<sub>2</sub> atmosphere.
- MTT Assay:
  - After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
  - The plate is incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
  - The MTT solution is then removed, and DMSO is added to each well to dissolve the formazan crystals.
- Data Analysis:
  - The absorbance is measured at a wavelength of 570 nm using a microplate reader.
  - The percentage of cell viability is calculated relative to the vehicle-treated control cells.
  - The CC<sub>50</sub> (half-maximal cytotoxic concentration) value is determined from the dose-response curve.

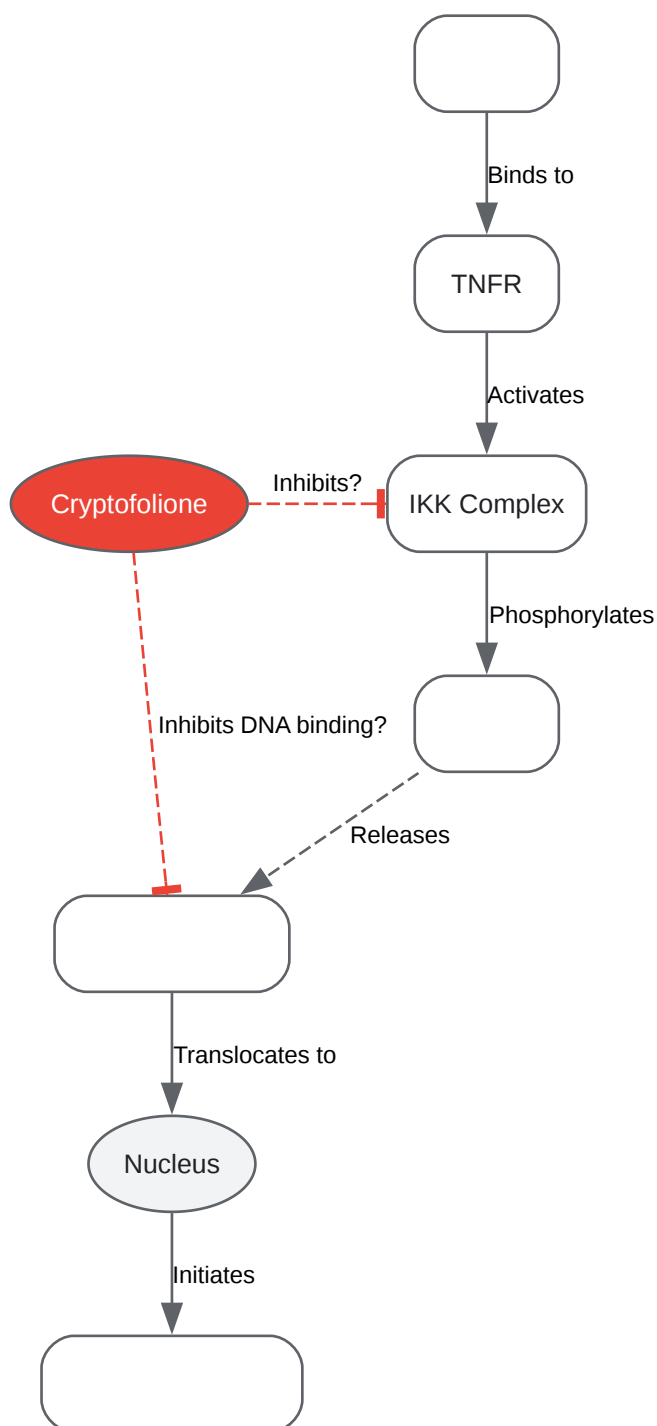


## Potential Signaling Pathways and Mechanism of Action

Direct studies on the specific signaling pathways modulated by **Cryptofolione** are currently lacking. However, based on its structural similarity to other styryllactones and the known activities of other compounds from the *Cryptocarya* genus, plausible mechanisms of action can be hypothesized.

### Inhibition of the NF- $\kappa$ B Signaling Pathway

Goniothalamine, a structurally related styryllactone, has been shown to inhibit the activation of the transcription factor NF- $\kappa$ B (nuclear factor kappa-light-chain-enhancer of activated B cells) induced by TNF- $\alpha$ .<sup>[5]</sup> NF- $\kappa$ B plays a crucial role in inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. It is plausible that **Cryptofolione** may share this inhibitory activity.

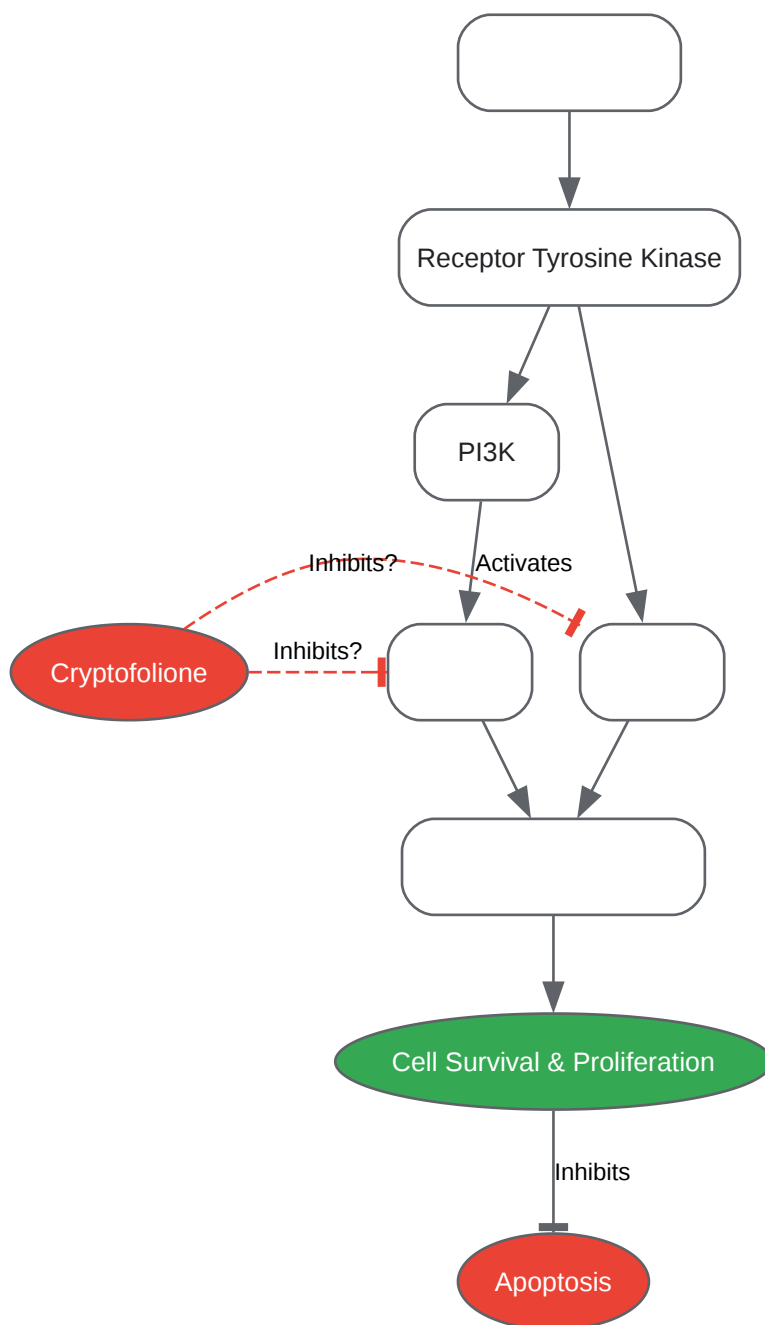


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Caption: Hypothesized inhibition of the NF-κB pathway by **Cryptofolione**.

## Modulation of Akt and c-Src Signaling Pathways

Cryptocaryone, another bioactive compound isolated from *Cryptocarya*, has been demonstrated to induce apoptosis in cancer cells by inhibiting the Akt and c-Src signaling pathways.[6] The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism, while c-Src is a non-receptor tyrosine kinase involved in cell growth, differentiation, and motility. Inhibition of these pathways can lead to cell cycle arrest and apoptosis. Given that **Cryptofolione** also exhibits cytotoxic effects, it may act through similar mechanisms.

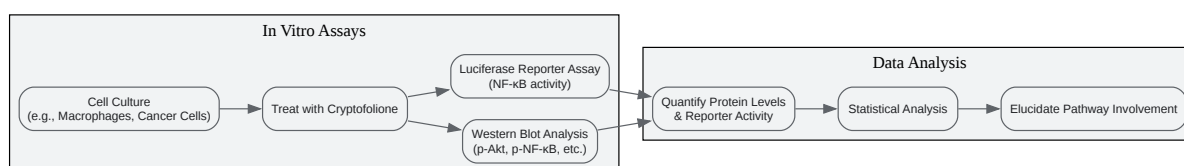


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Caption: Potential inhibition of Akt and c-Src signaling by **Cryptofolione**.

## Experimental Workflow for Investigating Signaling Pathways

To validate these hypotheses, a structured experimental workflow would be necessary.



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Caption: Workflow for elucidating **Cryptofolione**'s effect on signaling pathways.

## Conclusion

**Cryptofolione** presents as a promising natural product with demonstrated biological activities, particularly against parasitic protozoa. While its physical and chemical properties are partially characterized, further experimental investigation is required to establish a complete profile, including its melting point, boiling point, and quantitative solubility. The primary challenge and opportunity for future research lie in the elucidation of its precise mechanism of action and its effects on cellular signaling pathways. The hypotheses presented in this guide, based on structurally and taxonomically related compounds, offer a rational starting point for such investigations. A deeper understanding of how **Cryptofolione** interacts with cellular targets will be crucial for its potential development as a therapeutic agent.

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